4-Hydroxy-2-phenylamino-6-phenylpyrimidine
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Overview
Description
4-Hydroxy-2-phenylamino-6-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are key components in many pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-phenylamino-6-phenylpyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with phenyl isocyanate, followed by hydrolysis to introduce the hydroxyl group at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-phenylamino-6-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of functionalized pyrimidines .
Scientific Research Applications
4-Hydroxy-2-phenylamino-6-phenylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-phenylamino-6-phenylpyrimidine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-diphenylpyrimidine: Similar structure but lacks the hydroxyl group.
4-Hydroxy-2-methyl-6-phenylpyrimidine: Similar but with a methyl group instead of the phenylamino group.
Uniqueness
4-Hydroxy-2-phenylamino-6-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and phenylamino groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C16H13N3O |
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Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-anilino-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H13N3O/c20-15-11-14(12-7-3-1-4-8-12)18-16(19-15)17-13-9-5-2-6-10-13/h1-11H,(H2,17,18,19,20) |
InChI Key |
IAKJYRYVTSXRBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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